molecular formula C13H16BrNO2 B069245 Benzyl 4-bromopiperidine-1-carboxylate CAS No. 166953-64-6

Benzyl 4-bromopiperidine-1-carboxylate

Cat. No. B069245
Key on ui cas rn: 166953-64-6
M. Wt: 298.18 g/mol
InChI Key: BFWKSPOSMPKTSV-UHFFFAOYSA-N
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Patent
US05563141

Procedure details

Diethylazodicarboxylate (24.6 ml) was added dropwise to a stirred solution of triphenylphosphine (39.3 g) in THF (120 ml) at 0° C. under argon. The mixture was stirred for 20 minutes, then treated sequentially with lithium bromide (26.1 g) and a solution of 1-benzyloxycarbonylpiperidine-4-ol (7.1 g) in THF (50 ml). The mixture was allowed to warm to room temperature and stirring was continued for 1 hour. The mixture was concentrated, the residue treated with ether (100 ml) and silica (60 ml), and the solvent was evaporated under reduced pressure. The resulting powder was added to the top of a flash column and the column was eluted with hexane/ether (4:1) to give 1-benzyloxycarbonyl-4-bromopiperidine (3.6 g) as a colourless oil. NMR: (CDCl3): δ, 1.8-2.0(2H,m); 2.0-2.2(2H,m); 3.3-3.5(2H,m); 3.6-3.8(2H,m); 4.35(1H,m); 5.1(2H,s); 7.3(5H,m) m/e 298/300(M+H)+ ; 320/322(M+Na)+.
Name
Diethylazodicarboxylate
Quantity
24.6 mL
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCOC(/N=N/C(OCC)=O)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br-:32].[Li+].[CH2:34]([O:41][C:42]([N:44]1[CH2:49][CH2:48][CH:47](O)[CH2:46][CH2:45]1)=[O:43])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1>C1COCC1>[CH2:34]([O:41][C:42]([N:44]1[CH2:49][CH2:48][CH:47]([Br:32])[CH2:46][CH2:45]1)=[O:43])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1 |f:2.3|

Inputs

Step One
Name
Diethylazodicarboxylate
Quantity
24.6 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
39.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26.1 g
Type
reactant
Smiles
[Br-].[Li+]
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue treated with ether (100 ml) and silica (60 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting powder was added to the top of a flash column
WASH
Type
WASH
Details
the column was eluted with hexane/ether (4:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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